molecular formula C18H21NO2S B2795559 2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide CAS No. 477710-74-0

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide

Cat. No.: B2795559
CAS No.: 477710-74-0
M. Wt: 315.43
InChI Key: JAZMRNGJXPWZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
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Biological Activity

2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide, a compound with the molecular formula C18H21NO2SC_{18}H_{21}NO_2S and a molecular weight of 315.43 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.25 - 0.30
Pseudomonas aeruginosa0.30 - 0.35

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, as evidenced by minimum bactericidal concentrations (MBC) that correlate closely with MIC values .

The mechanism through which this compound exerts its antimicrobial effects involves interaction with key molecular targets, such as enzymes and receptors. The sulfinyl group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and disrupting cellular processes critical for microbial survival . Additionally, the chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins .

Anti-inflammatory and Analgesic Effects

Beyond its antimicrobial properties, there is preliminary evidence suggesting anti-inflammatory and analgesic effects associated with this compound. In animal models, it has been observed to reduce inflammation markers significantly when administered at therapeutic doses . The specific pathways involved remain to be fully elucidated, but initial findings indicate modulation of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial activity of several derivatives of this compound. The most active derivative demonstrated an MIC value of 0.22 µg/mL against Staphylococcus aureus and exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin . This highlights the potential of this compound as a candidate for further development in treating resistant bacterial infections.

Research on Anti-inflammatory Properties

In a separate investigation focused on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results showed that administration led to a significant decrease in paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting that it may serve as an effective anti-inflammatory agent .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-3-7-16(8-4-14)13-18(20)19-11-12-22(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMRNGJXPWZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.